4-(Piperidin-2-ylmethyl)pyridine chemical properties
4-(Piperidin-2-ylmethyl)pyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-(Piperidin-2-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Privileged Moieties
In the landscape of medicinal chemistry, certain structural motifs consistently appear in clinically successful drugs, earning them the designation of "privileged structures." The 4-(Piperidin-2-ylmethyl)pyridine scaffold is a compelling amalgamation of two such moieties: the pyridine ring and the piperidine ring. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, valued for their ability to confer desirable pharmacokinetic properties and three-dimensional complexity.[1][2] The piperidine ring can modulate lipophilicity, introduce a basic center for salt formation, and adapt its conformation to fit the steric requirements of biological targets.[2]
The pyridine ring, an aromatic heterocycle, serves as a versatile pharmacophore, capable of engaging in hydrogen bonding and π-stacking interactions. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The combination of these two rings via a methylene linker in 4-(Piperidin-2-ylmethyl)pyridine creates a unique chemical entity with significant potential as a scaffold for novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for professionals in drug discovery and development.
Molecular Structure and Physicochemical Properties
The structure of 4-(Piperidin-2-ylmethyl)pyridine features a saturated piperidine ring connected at its 2-position to a pyridine ring via a methylene bridge. The presence of two distinct nitrogen atoms—a basic, aliphatic secondary amine in the piperidine ring and a less basic, aromatic nitrogen in the pyridine ring—is a defining feature of its chemical character.
Caption: 2D Structure of 4-(Piperidin-2-ylmethyl)pyridine.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties. It is important to note that where direct experimental data is unavailable for the specific molecule, values are estimated based on its constituent moieties or derived from computational predictions.
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₁₁H₁₆N₂ | - |
| Molecular Weight | 176.26 g/mol | - |
| Appearance | Colorless to pale yellow liquid (Predicted) | Based on similar structures like piperidine and substituted pyridines.[5][6] |
| pKa (Strongest Basic) | ~11.1 (Piperidine N) | The piperidine nitrogen is a secondary aliphatic amine, significantly more basic than the pyridine nitrogen. The pKa of piperidine is 11.12.[5] |
| pKa (Weakest Basic) | ~6.0 (Pyridine N) | The pyridine nitrogen's lone pair is in an sp² orbital and part of the aromatic system. The pKa of the conjugate acid of 4-methylpyridine is 5.98.[6] |
| Predicted LogP | 1.5 - 2.0 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |
| Polar Surface Area | ~29.1 Ų | Calculated based on two nitrogen atoms, influencing solubility and transport properties. |
| Hydrogen Bond Donors | 1 (Piperidine N-H) | - |
| Hydrogen Bond Acceptors | 2 (Piperidine N, Pyridine N) | - |
| Rotatable Bonds | 2 | Provides conformational flexibility, which is crucial for binding to biological targets. |
| Solubility | Miscible with water and many organic solvents (Predicted) | The piperidine moiety confers miscibility with water and alcohols, while the overall structure is soluble in ethers, chloroform, etc.[5][7] |
Synthesis and Spectroscopic Characterization
The synthesis of 4-(Piperidin-2-ylmethyl)pyridine is most logically achieved through the reduction of a pyridine-pyridine precursor, specifically 2-(pyridin-4-ylmethyl)pyridine. This transformation is a cornerstone of heterocyclic chemistry, allowing for the selective conversion of an aromatic, electron-deficient ring into a saturated, flexible, and basic ring system.
Synthetic Workflow: Catalytic Hydrogenation
The most common and industrially scalable method for reducing a pyridine ring is catalytic hydrogenation.[8] This process involves treating the substrate with hydrogen gas under pressure in the presence of a heterogeneous metal catalyst. The choice of catalyst (e.g., Platinum, Palladium, Rhodium, or Raney Nickel) and reaction conditions (temperature, pressure, solvent) is critical for achieving high yield and selectivity, avoiding over-reduction or side reactions.
Caption: General workflow for the synthesis via catalytic hydrogenation.
Experimental Protocol: Synthesis via Reduction
This protocol is a representative methodology. Researchers must conduct their own risk assessments and optimizations.
-
Reactor Setup: A high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) is charged with 2-(pyridin-4-ylmethyl)pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol.
-
Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as platinum(IV) oxide (PtO₂, Adam's catalyst) or rhodium on carbon (Rh/C) (typically 1-5 mol%), is carefully added to the mixture. Acetic acid is often chosen as the solvent because the resulting pyridinium salt is readily hydrogenated.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂) to a pressure typically ranging from 50 to 500 psi. The reaction mixture is then agitated (shaken or stirred) and may be heated to accelerate the reaction (e.g., 25-80 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases. Alternatively, small aliquots can be carefully removed and analyzed by techniques like TLC or LC-MS.
-
Work-up:
-
Upon completion, the reactor is cooled, and the excess hydrogen pressure is carefully vented.
-
The reaction mixture is filtered through a pad of celite to remove the heterogeneous catalyst. Caution: The catalyst, particularly platinum and palladium, can be pyrophoric and should be handled under a wet, inert atmosphere.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The residue is dissolved in water and cooled in an ice bath. The pH is carefully adjusted to >10 with a strong base (e.g., 2M NaOH solution) to deprotonate the amine nitrogens.
-
The aqueous layer is extracted several times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 4-(Piperidin-2-ylmethyl)pyridine.
Spectroscopic Characterization
-
¹H NMR: The spectrum would be complex but predictable. Key features would include the disappearance of aromatic proton signals from one of the pyridine rings and the appearance of broad, overlapping aliphatic signals between ~1.5 and 3.5 ppm corresponding to the piperidine ring protons. The methylene bridge protons would appear as a distinct multiplet, coupled to the proton at the C2 position of the piperidine ring. The aromatic protons of the remaining pyridine ring would typically appear as two distinct doublets in the ~7.0-8.5 ppm region.[9][10]
-
¹³C NMR: The spectrum would confirm the reduction, showing the disappearance of three sp² carbon signals from the reduced pyridine ring and the appearance of new sp³ carbon signals in the aliphatic region (~25-60 ppm).[11]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent [M+H]⁺ ion corresponding to the protonated molecule.
Reactivity and Mechanistic Considerations
The chemical behavior of 4-(Piperidin-2-ylmethyl)pyridine is dictated by the dual nature of its nitrogen centers.
-
Piperidine Nitrogen (N1): This secondary aliphatic amine is the more nucleophilic and basic center.[5] It will readily undergo reactions typical of secondary amines:
-
N-Alkylation/N-Acylation: Reaction with alkyl halides or acyl chlorides will preferentially occur at the piperidine nitrogen under standard conditions. This allows for the selective introduction of functional groups to modulate the compound's properties.
-
Salt Formation: It readily forms salts with acids, a property often exploited to improve the aqueous solubility and crystallinity of drug candidates.
-
-
Pyridine Nitrogen (N4'): This nitrogen's lone pair of electrons is in an sp²-hybridized orbital and is part of the aromatic π-system, rendering it significantly less basic and nucleophilic than the piperidine nitrogen.[12]
-
Protonation: It requires a stronger acid to be protonated compared to the piperidine nitrogen.
-
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using peracids, a transformation that can alter the electronic properties of the ring and serve as a handle for further functionalization.[12]
-
Ring Reactivity: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. However, it is susceptible to nucleophilic attack, particularly if an electron-withdrawing group is present or if it is converted to a pyridinium salt.[12]
-
The strategic differentiation between these two nitrogen atoms is a key consideration in the design of synthetic routes for more complex derivatives.
Applications in Medicinal Chemistry and Drug Design
The 4-(Piperidin-2-ylmethyl)pyridine scaffold is a valuable building block for creating diverse chemical libraries for drug screening. Its structural features are well-suited for targeting a variety of biological systems. The piperidine moiety often serves as a key element for improving pharmacokinetic profiles (ADME properties) and can act as a conformationally flexible linker or a basic anchor to interact with acidic residues in a protein binding pocket.[2]
Derivatives of closely related pyridine-piperidine scaffolds have demonstrated a wide range of pharmacological activities, underscoring the potential of this chemical class.[1][3] These activities include:
-
Central Nervous System (CNS) Agents: The ability of the piperidine ring to modulate lipophilicity makes it a common feature in drugs designed to cross the blood-brain barrier.
-
Anticancer and Anti-inflammatory Agents: The pyridine ring is a known pharmacophore in many kinase inhibitors and other agents targeting signaling pathways involved in cancer and inflammation.[13][14]
-
Enzyme Inhibition: For example, derivatives of pyridinylpiperazine have been synthesized and shown to be potent inhibitors of the enzyme urease, which is implicated in infections by pathogens like Helicobacter pylori.[15]
Caption: Conceptual role of the scaffold in molecular recognition.
Safety and Handling
References
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